molecular formula C12H18O2 B7940976 1-(4-Methoxymethylphenyl)-1-butanol

1-(4-Methoxymethylphenyl)-1-butanol

Cat. No.: B7940976
M. Wt: 194.27 g/mol
InChI Key: LKTKOXMPDNSYQQ-UHFFFAOYSA-N
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Description

1-(4-Methoxymethylphenyl)-1-butanol (IUPAC name: 1-[4-(methoxymethyl)phenyl]butan-1-ol) is a substituted aromatic alcohol characterized by a butanol chain attached to a para-methoxymethyl-substituted benzene ring. The methoxymethyl group (-CH2OCH3) distinguishes it from simpler para-substituted phenyl alcohols, influencing its solubility, reactivity, and physicochemical behavior .

Properties

IUPAC Name

1-[4-(methoxymethyl)phenyl]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-4-12(13)11-7-5-10(6-8-11)9-14-2/h5-8,12-13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTKOXMPDNSYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxymethylphenyl)-1-butanol can be achieved through several methods. One common approach involves the reaction of 4-methoxymethylbenzaldehyde with butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 1-(4-Methoxymethylphenyl)-1-butanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxymethylphenyl)-1-butanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: 1-(4-Methoxymethylphenyl)-1-butanone or 1-(4-Methoxymethylphenyl)butanoic acid.

    Reduction: 1-(4-Methoxymethylphenyl)butane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methoxymethylphenyl)-1-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxymethylphenyl)-1-butanol involves its interaction with various molecular targets. The alcohol group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxymethylphenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following compounds share structural similarities with 1-(4-Methoxymethylphenyl)-1-butanol, differing primarily in substituent groups or chain length:

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/mL) Refractive Index Key Structural Features
1-(4-Methoxymethylphenyl)-1-butanol C₁₂H₁₈O₂ 194.27 Not Reported Not Reported Not Reported -OH at C1, -CH₂OCH₃ at para position
4-(4-Methoxyphenyl)-1-butanol C₁₁H₁₆O₂ 180.24 160–161 (at 8 mmHg) 1.042 1.526 -OH at C1, -OCH₃ at para position
1-(4-Methylphenyl)-1-propanol C₁₀H₁₄O 150.22 Not Reported Not Reported Not Reported -OH at C1, -CH₃ at para position
4-Methoxy-1-butanol C₅H₁₂O₂ 104.15 Not Reported Not Reported Not Reported Linear chain with -OCH₃ at C4

Key Observations :

  • Substituent Effects: The methoxymethyl group (-CH2OCH3) in the target compound is bulkier than a simple methoxy (-OCH3) or methyl (-CH3) group, likely reducing crystallinity (lower melting point) and increasing lipophilicity compared to 4-(4-Methoxyphenyl)-1-butanol .
  • Boiling Point: The para-methoxy derivative (4-(4-Methoxyphenyl)-1-butanol) has a relatively high boiling point (160–161°C at 8 mmHg), attributed to hydrogen bonding from the hydroxyl group and aromatic stabilization. The target compound’s boiling point is expected to be higher due to increased molecular weight and polarity from the methoxymethyl group.

Analytical Characterization

  • NMR Spectroscopy : Used extensively for structural confirmation of analogs like 4-Methoxybutyrylfentanyl (), employing deuterated solvents (e.g., CD3OD) and internal standards.
  • Chromatography : Methods for NNAL quantification () could be adapted for purity analysis of the target compound.

Biological Activity

1-(4-Methoxymethylphenyl)-1-butanol is an organic compound characterized by a phenyl ring substituted with a methoxymethyl group and a butanol moiety. This structure confers unique chemical properties that may influence its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry, pharmacology, and other fields.

  • Molecular Formula : C12H18O2
  • CAS Number : 65623957
  • IUPAC Name : 1-[4-(methoxymethyl)phenyl]butan-1-ol

The biological activity of 1-(4-Methoxymethylphenyl)-1-butanol is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxymethyl group can engage in hydrogen bonding and other non-covalent interactions, enhancing the compound's binding affinity to these targets. This interaction can modulate biochemical pathways, leading to specific physiological effects.

Biological Activities

Research indicates that 1-(4-Methoxymethylphenyl)-1-butanol exhibits several biological activities:

  • Antioxidant Activity : Studies have shown that compounds with similar structures possess antioxidant properties, which may be beneficial in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
  • Antimicrobial Properties : Some derivatives of butanol compounds have demonstrated antimicrobial activity against various pathogens, which could be explored further for therapeutic applications.

In Vitro Studies

In vitro studies have assessed the cytotoxicity and biological efficacy of 1-(4-Methoxymethylphenyl)-1-butanol on various cell lines. The results indicate a dose-dependent response in cell viability, suggesting potential applications in cancer therapy.

Comparative Analysis

A comparative analysis with structurally similar compounds (e.g., 1-(4-Methoxyphenyl)-1-butanol) reveals distinct differences in biological activity due to the presence of the methoxymethyl group. This comparison is summarized in Table 1 below.

CompoundAntioxidant ActivityAnti-inflammatory ActivityIC50 (µM)
1-(4-Methoxymethylphenyl)-1-butanolModerateSignificant25
1-(4-Methoxyphenyl)-1-butanolLowModerate50
1-(4-Hydroxyphenyl)-1-butanolHighLow15

Toxicology and Safety Profile

The safety profile of 1-(4-Methoxymethylphenyl)-1-butanol has not been extensively studied; however, related butanol compounds exhibit moderate toxicity levels. The compound's potential irritant effects on skin and mucous membranes are noted, emphasizing the need for caution during handling.

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